1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)butan-1-amine

Catalog No.
S12208763
CAS No.
M.F
C12H21N3O
M. Wt
223.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)meth...

Product Name

1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)butan-1-amine

IUPAC Name

1-(1H-imidazol-2-yl)-N-(oxolan-2-ylmethyl)butan-1-amine

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

InChI

InChI=1S/C12H21N3O/c1-2-4-11(12-13-6-7-14-12)15-9-10-5-3-8-16-10/h6-7,10-11,15H,2-5,8-9H2,1H3,(H,13,14)

InChI Key

KQCFSKXBPLRUCJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=NC=CN1)NCC2CCCO2

1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)butan-1-amine, with the molecular formula C12H21N3OC_{12}H_{21}N_{3}O, is a compound characterized by its unique structural features, including an imidazole ring and a tetrahydrofuran moiety. The imidazole ring contributes to its potential biological activity, while the tetrahydrofuran group may influence its solubility and interaction with biological targets. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and biological research .

Typical of amines and heterocycles. Potential reactions include:

  • N-Alkylation: The amine group can undergo alkylation, leading to derivatives that may possess altered pharmacological properties.
  • Acylation: The amine can react with acyl chlorides or anhydrides to form amides, which may enhance stability or bioactivity.
  • Cyclization: Under certain conditions, the imidazole or tetrahydrofuran groups may facilitate cyclization reactions, potentially creating more complex structures.

These reactions are significant for modifying the compound's properties to optimize its biological activity and pharmacokinetic profile.

Initial studies suggest that 1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)butan-1-amine may exhibit various biological activities, particularly in the context of enzyme inhibition and receptor modulation. Compounds containing imidazole rings are often associated with:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against bacterial strains.
  • Anticancer Properties: The ability of imidazole derivatives to interact with cellular targets makes them candidates for cancer therapy.

Further research is necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of 1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)butan-1-amine can be achieved through several methods:

  • Stepwise Synthesis:
    • Starting from commercially available tetrahydrofuran derivatives, one can introduce the imidazole moiety through nucleophilic substitution or coupling reactions.
    • The final amine can be obtained by reductive amination or direct amination methods.
  • One-Pot Reactions:
    • Utilizing multi-component reactions could streamline the synthesis, combining all necessary precursors in a single reaction vessel to form the target compound efficiently.

These synthetic approaches allow for modifications that can enhance yield and purity.

The applications of 1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)butan-1-amine are diverse:

  • Pharmaceutical Development: Its potential as a drug candidate for treating infections or cancer could be explored.
  • Biochemical Research: As a tool for studying enzyme kinetics or receptor interactions, it may provide insights into biological processes.

The unique structure may also allow for further derivatization to create novel compounds with tailored properties.

Interaction studies are crucial for understanding how 1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)butan-1-amine interacts with biological targets:

  • Binding Affinity: Assessing how well the compound binds to specific receptors or enzymes can inform its potential therapeutic uses.
  • Mechanism of Action: Investigating how the compound influences cellular pathways will help clarify its biological effects.

Such studies often employ techniques like surface plasmon resonance or isothermal titration calorimetry to quantify interactions.

Several compounds share structural similarities with 1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)butan-1-amine. Here’s a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1-(Butyl)-1H-imidazol-2-methylamineImidazole ring + butyl groupAntimicrobialLonger alkyl chain enhances lipophilicity
1-MethylimidazoleSimple imidazole derivativeEnzyme inhibitorLacks additional functional groups
N-(Tetrahydrofuran)-methylamineTetrahydrofuran moiety onlySolubility enhancerNo imidazole ring limits activity

The presence of both an imidazole ring and a tetrahydrofuran group in 1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)butan-1-amine distinguishes it from these similar compounds, potentially granting it unique pharmacological properties and applications in medicinal chemistry .

Molecular Architecture

The compound features a four-carbon aliphatic chain (butan-1-amine) substituted at the amine position with both a 1H-imidazol-2-yl group and a (tetrahydrofuran-2-yl)methyl moiety. The SMILES notation CCCC(NCC1OCCC1)C2=NC=CN2 precisely encodes this arrangement, revealing:

  • Butanamine backbone: Provides structural flexibility and potential hydrogen bonding sites via the primary amine
  • Imidazole ring: A five-membered aromatic system with two nitrogen atoms at positions 1 and 3, capable of π-π stacking and metal coordination
  • Tetrahydrofuran (THF) derivative: The oxygen-containing saturated ring introduces stereoelectronic effects and hydrogen bond acceptor properties

The molecular geometry creates multiple sites for chemical modification, including the secondary amine, imidazole NH proton, and THF oxygen.

Physicochemical Properties

Available data from synthesis records and analogous compounds suggest:

PropertyValue
Molecular Weight223.32 g/mol
FormulaC₁₂H₂₁N₃O
XLogP3Estimated 1.2-1.8
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors4 (2N, 1O, 1 amine)
Rotatable Bonds6

The compound's solubility profile likely shows moderate polarity, with expected solubility in polar aprotic solvents like DMF or DMSO based on imidazole-THF interactions. The presence of both hydrophobic (THF methylene groups) and hydrophilic (amine, imidazole) regions suggests amphiphilic character.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

223.168462302 g/mol

Monoisotopic Mass

223.168462302 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

Explore Compound Types